methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate
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Description
Methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C21H22N4O6 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.15393443 g/mol and the complexity rating of the compound is 708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N4O5, with a molecular weight of approximately 386.4 g/mol. The compound features a pyrido[2,3-d]pyrimidine core that is substituted with ethoxy and methoxy groups. These structural characteristics are crucial for its biological activity as they influence its interaction with biological targets.
Inhibition of Dihydrofolate Reductase (DHFR)
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting dihydrofolate reductase (DHFR). DHFR is critical for DNA synthesis and cellular replication as it catalyzes the conversion of dihydrofolate to tetrahydrofolate. Inhibition of this enzyme leads to reduced synthesis of nucleotides necessary for DNA and RNA production, ultimately resulting in cell death in rapidly dividing cancer cells .
Interaction with Tyrosine Kinases
Additionally, compounds within the pyrido[2,3-d]pyrimidine family have been shown to interact with various tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. This interaction can lead to the inhibition of tumor growth and metastasis .
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown its efficacy against various cancer cell lines including breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HT29) .
Table 1: Summary of Antitumor Activity Against Various Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15 | DHFR inhibition |
A549 | 12 | Tyrosine kinase inhibition |
HT29 | 10 | Induction of apoptosis |
Antimicrobial Activity
In addition to its antitumor properties, this compound has also shown antimicrobial activity against several bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Case Studies and Research Findings
A study published in ACS Omega evaluated the synthesis and biological evaluation of several pyrido[2,3-d]pyrimidine derivatives including methyl 4-(2-{5-ethoxy...}). The results indicated that these derivatives possess potent antitumor properties due to their ability to inhibit DHFR effectively . Another research highlighted the selective inhibition of tyrosine kinases by similar compounds leading to reduced tumor growth in animal models .
Properties
IUPAC Name |
methyl 4-[[2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c1-5-31-17-12(2)10-22-18-16(17)19(27)25(21(29)24(18)3)11-15(26)23-14-8-6-13(7-9-14)20(28)30-4/h6-10H,5,11H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGQUMCAKRZPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.